molecular formula C13H9Cl3N2O B565186 3,​4,​4'-​Trichlorocarbanilide-13C6(Triclocarban-13C6) CAS No. 1216457-76-9

3,​4,​4'-​Trichlorocarbanilide-13C6(Triclocarban-13C6)

Cat. No.: B565186
CAS No.: 1216457-76-9
M. Wt: 321.532
InChI Key: ICUTUKXCWQYESQ-MROVPUMUSA-N
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Description

3,​4,​4’-​Trichlorocarbanilide-13C6 (Triclocarban-13C6) is a carbon-13 labeled isotope of 3,​4,​4’-​Trichlorocarbanilide, commonly known as Triclocarban. This compound is widely used as an antibacterial agent in personal care products such as soaps and body washes. The carbon-13 labeling is particularly useful in scientific research for tracing and studying the compound’s behavior in various environments.

Scientific Research Applications

3,​4,​4’-​Trichlorocarbanilide-13C6 is extensively used in scientific research due to its labeled carbon-13 isotope. Some key applications include:

Mechanism of Action

Target of Action

Triclocarban-13C6 is a broad-spectrum antimicrobial compound . It is a potential endocrine disruptor, with the ability to modulate androgen and estrogen activity, as well as other hormone-mediated biological processes .

Mode of Action

It is known to interfere with mammalian reproduction . As an endocrine disruptor, it can modulate the activity of androgens, estrogens, and other hormones .

Biochemical Pathways

Given its role as an endocrine disruptor, it likely impacts hormone signaling pathways .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution in the body. It’s also known that major oxidative metabolites of Triclocarban are rapidly conjugated with glucuronic acid by microsomes from the liver, kidney, and intestine .

Result of Action

Triclocarban-13C6 can cause methemoglobinemia in humans . Methemoglobinemia is a blood disorder in which an abnormal amount of methemoglobin — a form of hemoglobin — is produced, reducing the ability of red blood cells to release oxygen to tissues.

Action Environment

The action, efficacy, and stability of Triclocarban-13C6 can be influenced by various environmental factors. For instance, its solubility in methanol suggests that it may be more readily absorbed and distributed in environments where methanol is present.

Safety and Hazards

Triclocarban is a potential endocrine-disrupting chemical with the capacity to modulate androgen and estrogen activities as well as other hormone-mediated biological processes . It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation . It interferes with mammalian reproduction and can cause methemoglobinemia in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,​4,​4’-​Trichlorocarbanilide-13C6 involves the incorporation of carbon-13 into the molecular structure of Triclocarban. The general synthetic route includes the reaction of 4-chloroaniline with 3,4-dichlorophenyl isocyanate under controlled conditions to form the urea linkage . The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 3,​4,​4’-​Trichlorocarbanilide-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The carbon-13 labeling is achieved by using carbon-13 enriched starting materials, which are more expensive and require specialized handling .

Chemical Reactions Analysis

Types of Reactions

3,​4,​4’-​Trichlorocarbanilide-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further studied for their biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,​4,​4’-​Trichlorocarbanilide-13C6 is unique due to its carbon-13 labeling, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides a significant advantage in research applications, making it a valuable tool for studying the environmental and biological fate of Triclocarban .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,4'-Trichlorocarbanilide-13C6 involves the conversion of 13C6-labeled aniline to 3,4,4'-Trichlorocarbanilide-13C6 via a series of reactions.", "Starting Materials": [ "13C6-labeled aniline", "Thionyl chloride", "Sodium hydroxide", "Chlorine gas", "Sodium bicarbonate", "Acetic anhydride", "Hydrochloric acid", "Water" ], "Reaction": [ { "Step 1": "13C6-labeled aniline is reacted with thionyl chloride to form 13C6-labeled N-phenyl-13C6-chloroformamide." }, { "Step 2": "13C6-labeled N-phenyl-13C6-chloroformamide is reacted with sodium hydroxide to form 13C6-labeled N-phenyl-13C6-formamidine." }, { "Step 3": "13C6-labeled N-phenyl-13C6-formamidine is reacted with chlorine gas to form 13C6-labeled N-(4-chlorophenyl)-13C6-formamidine." }, { "Step 4": "13C6-labeled N-(4-chlorophenyl)-13C6-formamidine is reacted with sodium bicarbonate and acetic anhydride to form 3,4,4'-Trichlorocarbanilide-13C6." }, { "Step 5": "3,4,4'-Trichlorocarbanilide-13C6 is purified by recrystallization from hydrochloric acid and water." } ] }

CAS No.

1216457-76-9

Molecular Formula

C13H9Cl3N2O

Molecular Weight

321.532

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

ICUTUKXCWQYESQ-MROVPUMUSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Synonyms

N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea-13C6;  3,4,4’-Trichlorodiphenylurea-13C6;  Cusiter-13C6;  Cutisan-13C6;  ENT 26925-13C6;  Genoface-13C6;  Preventol SB-13C6;  Procutene-13C6;  Solubacter-13C6;  TCC-13C6; 

Origin of Product

United States

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